REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[C:14]1(C)C=CC=C[CH:15]=1>S(Cl)(Cl)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:14][CH3:15])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
|
the mixture was evaporated to dryness
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Type
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ADDITION
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Details
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ethanol (500 ml) was added to the cooled residue
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
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Details
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The excess of ethanol was removed under reduced pressure
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Type
|
CUSTOM
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Details
|
the product crystallized upon addition of aqueous sodium bicarbonate (1M)
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |